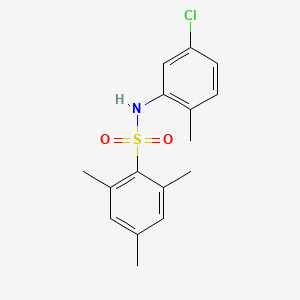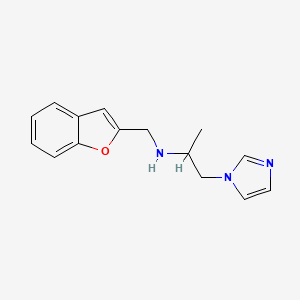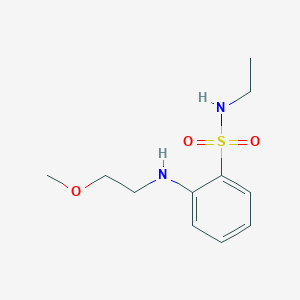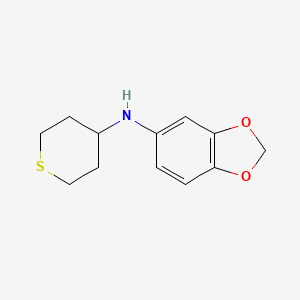![molecular formula C14H21F2NO2 B7542216 2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol](/img/structure/B7542216.png)
2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol involves the inhibition of several enzymes. It has been found to be a potent inhibitor of phosphodiesterases, which are enzymes that catalyze the hydrolysis of cyclic nucleotides. It has also been found to inhibit histone deacetylases, which are enzymes that regulate gene expression by modifying chromatin structure. In addition, it has been found to inhibit protein kinases, which are enzymes that regulate cellular signaling pathways. These inhibitory effects contribute to the anti-inflammatory and anti-tumor properties of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In addition, it has been found to have neuroprotective effects by inhibiting oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol in lab experiments include its potent inhibitory effects on several enzymes and its potential applications in various fields. However, the limitations include the need for high-quality starting materials and the variability in yield and purity depending on the synthesis method used.
Future Directions
For the study of 2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol include further investigation of its potential applications in the treatment of cancer, inflammation, and neurodegenerative disorders. In addition, further studies are needed to determine the optimal synthesis method for achieving high yields and purity of the compound. The development of new analogs and derivatives of the compound may also lead to the discovery of more potent and selective inhibitors of enzymes with therapeutic potential.
Synthesis Methods
The synthesis of 2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol has been achieved using several methods. One of the most common methods involves the reaction of 4-[4-(Difluoromethoxy)phenyl]butan-2-amine with 2-amino-1-propanol in the presence of a catalyst. Another method involves the reduction of 2-[4-[4-(Difluoromethoxy)phenyl]butan-2-yl]oxazolidine using sodium borohydride. The yield and purity of the synthesized compound depend on the method used and the quality of the starting materials.
Scientific Research Applications
2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of several enzymes, including phosphodiesterases, histone deacetylases, and protein kinases. It has also been found to have anti-inflammatory and anti-tumor properties. These properties make it a potential candidate for the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
2-[4-[4-(difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2NO2/c1-10(17-11(2)9-18)3-4-12-5-7-13(8-6-12)19-14(15)16/h5-8,10-11,14,17-18H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFORVYYRQNVMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC(F)F)NC(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)
![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)



![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)
![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)
![6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)

![Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B7542211.png)


![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7542225.png)